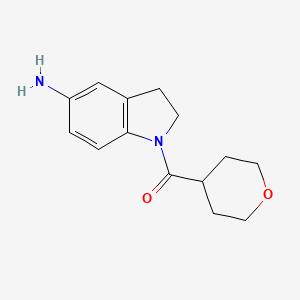![molecular formula C18H30N2O2 B1399078 CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-60-5](/img/structure/B1399078.png)
CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-[5-[(2-phenylethyl)amino]pentyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H30N2O2. It has a molecular weight of 306.4 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of Carbamic acid, N-[5-[(2-phenylethyl)amino]pentyl]-, 1,1-dimethylethyl ester is based on its molecular formula, C18H30N2O2 . Detailed structural analysis or 3D models are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Carbamic acid, N-[5-[(2-phenylethyl)amino]pentyl]-, 1,1-dimethylethyl ester include its molecular formula C18H30N2O2 and molecular weight 306.4 g/mol . Additional properties such as density, boiling point, and melting point are not available in the search results.科学的研究の応用
Carbamates as Acetylcholinesterase Inhibitors
Carbamates, including esters of substituted carbamic acids, have shown significant efficacy as acetylcholinesterase (AChE) inhibitors due to their ability to transfer the carbamoyl group to a serine residue in the enzyme's active site, leading to a slow hydrolysis process. This mechanism is critical in developing insecticides and therapeutic agents due to the prolonged half-lives of carbamoylated AChEs, which range from minutes to over 30 days. Recent studies have indicated that the decarbamoylation rate constants are not influenced by the ester leaving group but are significantly affected by the size of the alkyl substituents on the carbamoyl group. This highlights the importance of the carbamoyl group's structure in determining the efficacy and duration of AChE inhibition by carbamates (Rosenberry & Cheung, 2019).
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), also known as urethane, is the ethyl ester of carbamic acid found in various fermented foods and beverages, raising health concerns due to its genotoxic and carcinogenic properties in multiple species. Despite its low levels in food, EC's potential health risks have led to its classification as a "probably carcinogenic to humans" compound by the World Health Organization's International Agency for Research on Cancer (IARC). The understanding of EC's formation mechanisms and its presence in alcoholic beverages has spurred research into reducing EC levels in food products to mitigate associated health risks (Weber & Sharypov, 2009).
Cinnamic Acid Derivatives as Anticancer Agents
Cinnamic acid derivatives, including esters, amides, and hydrazides, have garnered attention for their potential anticancer properties. The structural versatility of cinnamic acids allows for a wide range of biological activities, making them attractive candidates for medicinal research. Despite their historical use, there has been a resurgence in interest in cinnamic acid derivatives' anticancer potential, indicating a promising area for future studies in drug development (De, Baltas, & Bedos-Belval, 2011).
Local Anesthetics from Phenylcarbamic Acid
Phenylcarbamic acid derivatives have emerged as potent local anesthetics with a relatively safe toxicity profile. Their unique property of increasing potency with decreasing external pH makes them particularly useful in inflamed tissues, where traditional local anesthetics may be less effective. This discovery opens new avenues for developing local anesthetics that can provide effective pain relief in challenging clinical scenarios (Vegh, Čižmárik, & Hahnenkamp, 2006).
特性
IUPAC Name |
tert-butyl N-[5-(2-phenylethylamino)pentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-18(2,3)22-17(21)20-14-9-5-8-13-19-15-12-16-10-6-4-7-11-16/h4,6-7,10-11,19H,5,8-9,12-15H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDFZJKVKQFDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)
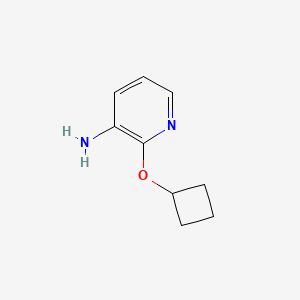
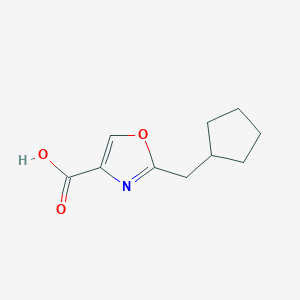
![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
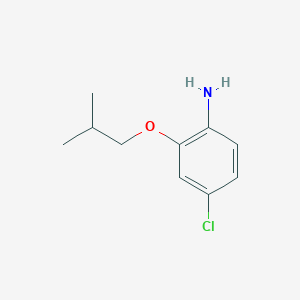
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
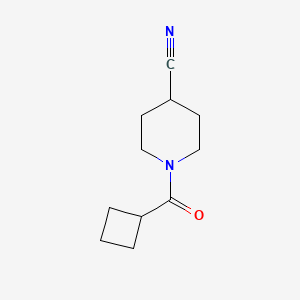
amine](/img/structure/B1399009.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)
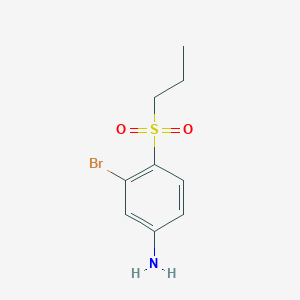
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol](/img/structure/B1399015.png)
